molecular formula C17H19FN2OS B2783311 N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396858-35-7

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No. B2783311
CAS RN: 1396858-35-7
M. Wt: 318.41
InChI Key: UMACIHOKCPIYJI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, also known as FPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FPTP is a piperidine-based compound that has been synthesized through a multi-step process, and its synthesis method will be discussed in The mechanism of action, biochemical and physiological effects, as well as the advantages and limitations of FPTP for lab experiments will also be explored. Finally, future directions for the research and development of FPTP will be discussed.

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives are synthesized for research purposes, exploring their potential as therapeutic agents. For instance, the development of new salts and solvates of similar compounds for use in pharmaceutical compositions highlights the ongoing research into improving the pharmacological profiles of such molecules (ジュリアン・ジョヴァンニーニ et al., 2005). Moreover, the exploration of fluoro-substituted benzo[b]pyrans for anti-lung cancer activity demonstrates the interest in modifying the chemical structure to enhance therapeutic efficacy against specific diseases (A. G. Hammam et al., 2005).

Therapeutic Potential and Biological Interactions

The investigation of derivatives for their binding to DNA and proteins, as seen in studies on novel paracetamol derivatives, reveals the broader applicability of these compounds in understanding drug-DNA/protein interactions and their implications for therapeutic use (N. Raj, 2020). Similarly, the synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives reflect the ongoing search for new antimicrobial agents capable of addressing resistance issues (D. G. Anuse et al., 2019).

Molecular Modifications for Enhanced Efficacy

Efforts to modify the molecular structure, as in the development of thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities, underscore the strategy of structural optimization to target specific biological pathways and improve therapeutic outcomes (Asal Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-4-1-2-5-15(14)19-17(21)12-20-9-7-13(8-10-20)16-6-3-11-22-16/h1-6,11,13H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMACIHOKCPIYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

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